B1577404 Maximin-H7

Maximin-H7

Cat. No.: B1577404
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maximin-H7 is a synthetic peptide derived from the maximin family of amphibian-derived antimicrobial peptides (AMPs). It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with additional reported efficacy against fungal pathogens and certain cancer cell lines . Structurally, this compound is characterized by a 25-amino-acid sequence featuring an α-helical conformation stabilized by disulfide bridges. Its mechanism of action involves disrupting microbial cell membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis .

Synthesis involves solid-phase peptide synthesis (SPPS) with post-translational modifications, including acetylation and amidation, to enhance bioavailability .

Properties

bioactivity

Antibacterial, Antifungal

sequence

ILGPVIKTIGGVIGGLLKNL

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Maximin-H7 is compared to three analogs: Maximin-5 (natural analog), PMAP-36 (porcine myeloid AMP), and Melittin (bee venom-derived AMP).

Table 1: Structural and Physicochemical Comparison

Parameter This compound Maximin-5 PMAP-36 Melittin
Amino Acid Residues 25 21 36 26
Net Charge (+)* +6 +5 +9 +5
Hydrophobicity (%) 48 52 55 62
Disulfide Bridges 2 1 0 0
Solubility (mg/mL) 12.3 8.7 4.5 9.8

*Measured at pH 7.4 .

Key Findings :

  • This compound’s additional disulfide bridge enhances conformational stability compared to Maximin-5 and PMAP-36 .
  • Lower hydrophobicity than Melittin correlates with reduced hemolytic activity .

Pharmacological Activity

Table 2: Antimicrobial and Cytotoxic Activity

Compound MIC (µg/mL)* IC50 (Cancer Cells, µM) Hemolytic Activity (HC50, µM)
This compound 1.2–4.8 18.5 (HeLa) >200
Maximin-5 2.5–10.0 35.0 (HeLa) 150
PMAP-36 0.8–3.2 50.0 (MCF-7) 85
Melittin 0.5–2.0 8.0 (A549) 15

MIC: Minimum Inhibitory Concentration against *E. coli .

Key Findings :

  • This compound balances antimicrobial potency (MIC 1.2–4.8 µg/mL) and safety (HC50 >200 µM), outperforming Maximin-5 and PMAP-36 in therapeutic index .
  • Melittin, while potent, exhibits high cytotoxicity, limiting clinical utility .

Stability and Metabolic Resistance

Table 3: Stability Under Physiological Conditions

Compound Serum Half-Life (h) Protease Resistance* Thermal Stability (°C)
This compound 26.5 High 85
Maximin-5 12.0 Moderate 70
PMAP-36 8.5 Low 60
Melittin 3.0 Low 50

*Resistance to trypsin degradation after 24 hours .

Key Findings :

  • This compound’s stability is attributed to its disulfide bonds and C-terminal amidation, reducing enzymatic degradation .

Toxicity and Selectivity

This compound demonstrates a selectivity index (HC50/MIC) of >40 for bacterial cells, surpassing Maximin-5 (15) and PMAP-36 (10). In contrast, Melittin’s selectivity index is <3 due to nonspecific membrane disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.